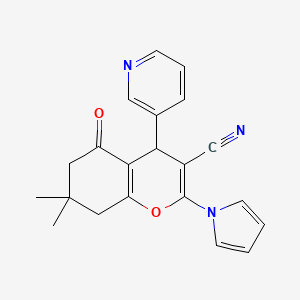![molecular formula C24H24FN5 B11498158 4-[6-(4-fluorophenyl)-4,4-dimethyl-1,4,5,6-tetrahydroimidazo[4,5-e]indazol-2-yl]-N,N-dimethylaniline](/img/structure/B11498158.png)
4-[6-(4-fluorophenyl)-4,4-dimethyl-1,4,5,6-tetrahydroimidazo[4,5-e]indazol-2-yl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(4-Fluorophenyl)-4,4-dimethyl-1H,4H,5H,6H-imidazo[4,5-e]indazol-2-yl]-N,N-dimethylaniline is a complex organic compound that belongs to the class of imidazoindazoles This compound is characterized by its unique structure, which includes a fluorophenyl group and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-Fluorophenyl)-4,4-dimethyl-1H,4H,5H,6H-imidazo[4,5-e]indazol-2-yl]-N,N-dimethylaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazoindazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazoindazole core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, often using a fluorinated benzene derivative.
Attachment of the Dimethylaniline Moiety: The final step involves the coupling of the dimethylaniline group to the imidazoindazole core, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-Fluorophenyl)-4,4-dimethyl-1H,4H,5H,6H-imidazo[4,5-e]indazol-2-yl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, often involving the use of hydrogenation catalysts.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is frequently used for reduction.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are used for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
4-[6-(4-Fluorophenyl)-4,4-dimethyl-1H,4H,5H,6H-imidazo[4,5-e]indazol-2-yl]-N,N-dimethylaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-[6-(4-Fluorophenyl)-4,4-dimethyl-1H,4H,5H,6H-imidazo[4,5-e]indazol-2-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[6-(4-Chlorophenyl)-4,4-dimethyl-1H,4H,5H,6H-imidazo[4,5-e]indazol-2-yl]-N,N-dimethylaniline
- 4-[6-(4-Bromophenyl)-4,4-dimethyl-1H,4H,5H,6H-imidazo[4,5-e]indazol-2-yl]-N,N-dimethylaniline
- 4-[6-(4-Methylphenyl)-4,4-dimethyl-1H,4H,5H,6H-imidazo[4,5-e]indazol-2-yl]-N,N-dimethylaniline
Uniqueness
The uniqueness of 4-[6-(4-Fluorophenyl)-4,4-dimethyl-1H,4H,5H,6H-imidazo[4,5-e]indazol-2-yl]-N,N-dimethylaniline lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C24H24FN5 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[6-(4-fluorophenyl)-4,4-dimethyl-3,5-dihydroimidazo[4,5-e]indazol-2-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H24FN5/c1-24(2)13-20-19(14-26-30(20)18-11-7-16(25)8-12-18)21-22(24)28-23(27-21)15-5-9-17(10-6-15)29(3)4/h5-12,14H,13H2,1-4H3,(H,27,28) |
InChI Key |
IQSMRBUPPYMSQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=NN2C3=CC=C(C=C3)F)C4=C1NC(=N4)C5=CC=C(C=C5)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chlorophenoxy)methyl]-1-(2-fluorobenzyl)-1H-benzimidazole](/img/structure/B11498077.png)
![11-(4-fluorophenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11498088.png)
![1-(4-methoxyphenyl)-1'-methyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11498107.png)
![3-phenyl-5-propyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11498115.png)

![6-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11498139.png)

![{4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(4-methoxyphenyl)methanone](/img/structure/B11498150.png)
![4-Methylcyclohexyl 4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B11498163.png)
![3-[(Biphenyl-4-ylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B11498170.png)
![7-Methoxy-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11498174.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11498183.png)
![N-(2-methylphenyl)-2-({5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11498188.png)
![N-(3'-acetyl-5-bromo-1-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11498190.png)
